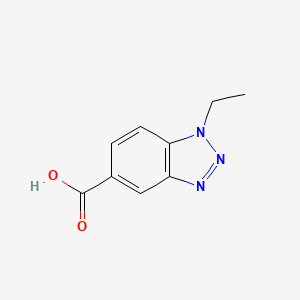

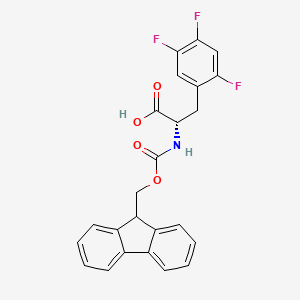

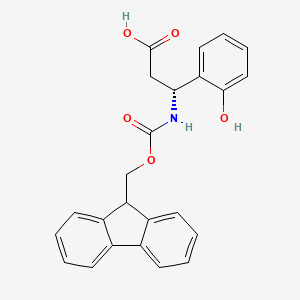

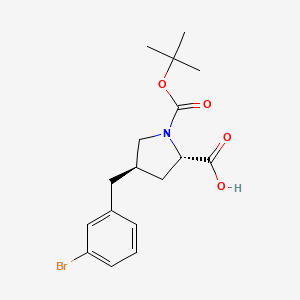

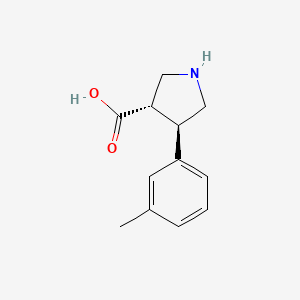

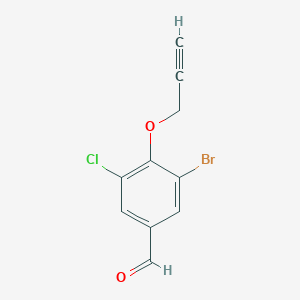

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Enantioselective Synthesis Analysis

The enantioselective synthesis of derivatives of amino acids is a critical area of research in the development of pharmaceuticals and biologically active compounds. The paper titled "Enantioselective synthesis of (2S)-2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid (=3'-phosphono-L-tyrosine) and its incorporation into peptides" describes the asymmetric synthesis of a new amino acid derivative, specifically (2S)-2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid. The synthesis involves a Schollkopf synthesis, which is a method for the preparation of β-lactams, and the use of a lithiated bis-lactim ether. The protected amino acid is then incorporated into a dodecapeptide using the Fmoc (9H-fluoren-9-yl-methoxy)carbonyl strategy, which is a common approach in solid-phase peptide synthesis. This method allows for the selective deprotection of amino, carboxyl, phenol, and phosphono functions in a controlled manner, which is essential for the synthesis of complex peptides.

Molecular Structure Analysis

The molecular structure of chiral compounds is of great importance as it determines their interaction with biological systems. In the paper "Synthesis and analytical properties of (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid" , the absolute configuration of the synthesized chiral compound, (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid, was determined using X-ray structural analysis. The study found that in the crystal, the methoxyl and carbonyl groups of the ester are in a syn-periplanar position. This conformation was also observed in NMR analyses in CDCl3. Understanding the molecular structure is crucial for the development of chiral resolving agents and for the resolution of racemic mixtures, as exemplified by the resolution of (±)-3-octanol in the study.

Chemical Reactions Analysis

The synthesis of chiral compounds often involves specific chemical reactions that are designed to produce a single enantiomer. In the case of the synthesis of (2S)-2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid , the reaction involves the coupling of a rearranged ortho-phosphonophenolic side chain with a lithiated bis-lactim ether. This reaction is part of the Schollkopf synthesis, which is a method that allows for the preparation of enantiomerically pure β-lactams. The Fmoc strategy used in the solid-phase peptide synthesis also involves a series of chemical reactions that allow for the selective deprotection of different functional groups in the peptide chain.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral compounds are influenced by their molecular structure. The X-ray structural analysis and NMR studies in the synthesis of (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid provide insight into the physical properties of the compound, such as its conformation in the solid state and in solution. These properties are essential for the compound's application as a chiral resolving agent. The synthesis of (2S)-2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid also highlights the importance of protecting groups in the synthesis of amino acid derivatives, as these groups can be selectively removed to yield the desired product with the necessary functional groups for biological activity.

Scientific Research Applications

Synthesis and Development of Amino Acids

- The compound has been utilized in the synthesis of N-Fmoc-protected β-amino acids, achieving enantiomerically pure compounds with high yield through the Arndt-Eistert protocol (Ellmerer-Müller et al., 1998).

- It is also involved in the preparation of Fmoc-β2-homoamino acids with proteinogenic side chains, using diastereoselective amidomethylation for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Peptide Synthesis Applications

- Used for the synthesis of differentially protected azatryptophan derivatives, highlighting its role in peptide-based drug discovery (Nimje et al., 2020).

- It has applications in the development of Fmoc modified aliphatic amino acids for creating self-assembled structures, aiding in the design of novel self-assembled architectures for material science and nanotechnology (Gour et al., 2021).

Advanced Material Applications

- The compound is utilized in the synthesis of Fmoc-amino acids, serving as surfactants for carbon nanotubes, thereby aiding in creating homogeneous aqueous nanotube dispersions (Cousins et al., 2009).

- Its derivatives have been used in nonlinear photophysics and bioimaging, showcasing its potential in integrin targeting and imaging applications (Morales et al., 2010).

Mechanism of Action

Target of Action

Fmoc-L-2,4,5-Trifluorophenylalanine, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic Acid, is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary target is the amine group of amino acids .

Mode of Action

The compound interacts with its targets by reacting with the amine group of amino acids to form a carbamate . This reaction introduces the Fmoc group, protecting the amine from further reactions . The Fmoc group can be removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the biochemical pathway of solid-phase peptide synthesis (SPPS) . The Fmoc group protects the amine during the coupling of amino acids, and its removal allows the next amino acid to be added .

Pharmacokinetics

Its stability under various conditions and its reactivity with bases impact its bioavailability during peptide synthesis .

Result of Action

The result of Fmoc-L-2,4,5-Trifluorophenylalanine’s action is the protection of the amine group during peptide synthesis, allowing for the controlled addition of amino acids . This enables the synthesis of peptides of significant size and complexity .

Action Environment

Environmental factors such as pH and the presence of bases influence the action, efficacy, and stability of Fmoc-L-2,4,5-Trifluorophenylalanine . For example, the presence of a base like piperidine is necessary for the removal of the Fmoc group . Furthermore, the compound’s fluorescence properties can be used for monitoring reactions .

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3NO4/c25-19-11-21(27)20(26)9-13(19)10-22(23(29)30)28-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18,22H,10,12H2,(H,28,31)(H,29,30)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHKXQSXDLBLDX-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

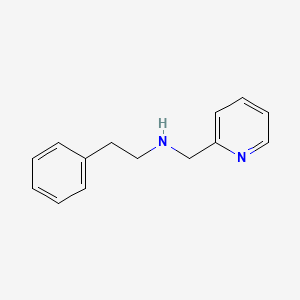

![3-[(4-Pyridylmethyl)amino]propanenitrile](/img/structure/B1332890.png)

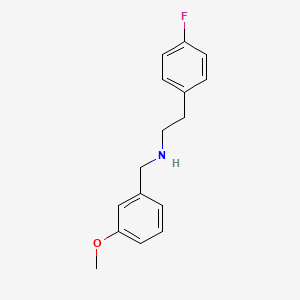

![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)